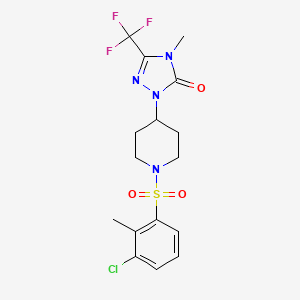
1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H18ClF3N4O3S and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates several functional groups known for their biological activity. This article explores its biological properties, mechanisms of action, and related research findings.
Structural Overview
The compound features:
- Piperidine ring : Often associated with various pharmacological activities.
- Triazole moiety : Known for antifungal and antimicrobial properties.
- Trifluoromethyl group : Enhances potency and selectivity in drug design.
- Sulfonamide linkage : Imparts additional biological activity.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activities. For instance, the presence of the triazole ring is linked to antifungal properties. In vitro tests have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains and various fungi .
Anticancer Activity
Research has highlighted that sulfonamide-containing compounds often demonstrate anticancer effects. The structural components of this compound suggest potential interactions with cancer cell lines, leading to growth inhibition. Similar compounds have been shown to induce apoptosis in specific cancer types .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Compounds containing piperidine and sulfonamide groups have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The exact mechanism of action for this specific compound remains to be fully elucidated. However, insights can be drawn from similar compounds:
- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Binding : The triazole and sulfonamide groups may facilitate binding to specific receptors or proteins involved in cellular signaling pathways .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies on related compounds have provided valuable insights into the biological activity of piperidine derivatives:
- Compounds with a trifluoromethyl group showed increased potency against certain targets compared to their non-fluorinated analogs .
- The positioning of sulfonamide groups significantly influences the inhibitory activity against enzymes like MenA, which is pivotal in bacterial metabolism .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(1-(3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl) | Piperidine, Triazole, Sulfonamide | Antimicrobial, Anticancer, Anti-inflammatory | Complex multi-functional structure |
| Sulfanilamide | Sulfonamide group | Antibacterial | First synthetic antibacterial agent |
| Triazole derivatives | N-containing heterocycles | Antifungal | Diverse pharmacological profiles |
Propiedades
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4O3S/c1-10-12(17)4-3-5-13(10)28(26,27)23-8-6-11(7-9-23)24-15(25)22(2)14(21-24)16(18,19)20/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYWDDDWXRWXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














